molecular formula C13H14N4O4 B2608264 1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione CAS No. 1005126-04-4

1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No. B2608264
M. Wt: 290.279
InChI Key: GTXWHSJHZYYLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione, commonly known as DPP, is a chemical compound that has been the focus of significant scientific research in recent years. DPP is a heterocyclic compound that has shown potential in various applications, including medicine, pharmaceuticals, and materials science.

Scientific Research Applications

Redox-Denitration Reactions

A study by Rees and Tsoi (2000) explores the redox-denitration reactions of aromatic nitro compounds, including derivatives similar to the specified compound. The research demonstrates how certain pyrazolidinones undergo transformation under specific conditions, leading to the disappearance of the nitro group. This reaction provides insights into novel pathways for manipulating nitroaromatic compounds, potentially useful in synthetic chemistry and materials science (Rees & Tsoi, 2000).

Molecular Structure and Dimerization

Avasthi et al. (2002) investigated the isomeric pyrazolo[3,4-d]pyrimidine-based molecules, revealing how different substitutions on the molecule affect dimerization and molecular interactions. Such studies contribute to understanding the structural and functional properties of pyrazoline and pyrrolo[3,4-c]pyrazole derivatives, which can influence their applications in materials science and molecular engineering (Avasthi et al., 2002).

Antimicrobial Activity

Zaki, Sayed, and Elroby (2016) discussed the synthesis and antimicrobial activity of pyrrolo[3,4-d]isoxazole-4,6-dione derivatives and related compounds. The study highlights the biological activity of these compounds, providing a foundation for further research into their potential as antimicrobial agents. This application is particularly relevant in the search for new antibiotics and disinfectants (Zaki, Sayed, & Elroby, 2016).

Synthesis and Characterization

Abunada et al. (2008) synthesized several pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, exploring their biological screening. The research provides valuable insights into the synthesis methods, characterizations, and potential applications of these compounds in bioactive material development (Abunada et al., 2008).

Molecular Weaker Interactions and Spectroscopic Analysis

Singh et al. (2013) conducted a comprehensive study on the structure, molecular interactions, and spectroscopic analysis of ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate. Their work contributes to understanding the electronic properties and reactivity of nitrophenyl-substituted pyrroles, which are structurally related to the specified compound. This research is significant for applications in molecular electronics, photophysics, and organic synthesis (Singh et al., 2013).

properties

IUPAC Name

1,5-dimethyl-3-(4-nitrophenyl)-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-15-12(18)9-10(14-16(2)11(9)13(15)19)7-3-5-8(6-4-7)17(20)21/h3-6,9-11,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXWHSJHZYYLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

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